molecular formula C14H14ClFN2O2 B12293328 tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate

Cat. No.: B12293328
M. Wt: 296.72 g/mol
InChI Key: HAUOSRFRSNUCTL-UHFFFAOYSA-N
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Description

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate is a chemical compound with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

The preparation of tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate typically involves the reaction of 2-chloro-5-fluoroquinazoline with tert-butyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate can be compared with other similar compounds, such as:

    tert-Butyl 2-Chloroquinazoline-4-acetate: Lacks the fluorine atom, which may affect its reactivity and applications.

    tert-Butyl 2-Fluoroquinazoline-4-acetate: Lacks the chlorine atom, leading to different chemical properties and uses.

    tert-Butyl 2-Chloro-5-methylquinazoline-4-acetate: The presence of a methyl group instead of a fluorine atom alters its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-11(19)7-10-12-8(16)5-4-6-9(12)17-13(15)18-10/h4-6H,7H2,1-3H3

InChI Key

HAUOSRFRSNUCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl

Origin of Product

United States

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